molecular formula C8H9FNO3P B14004896 (5-Fluoro-2-nitrophenyl)dimethylphosphine oxide

(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide

Cat. No.: B14004896
M. Wt: 217.13 g/mol
InChI Key: JZJKISMQCPSEFK-UHFFFAOYSA-N
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Description

(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H9FNO3P It is characterized by the presence of a fluorine atom, a nitro group, and a dimethylphosphine oxide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-nitrophenyl)dimethylphosphine oxide typically involves the reaction of 5-fluoro-2-nitroaniline with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-nitrophenyl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in redox reactions, where it undergoes oxidation or reduction. The presence of the nitro and fluorine groups allows for specific interactions with biological targets, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-nitrophenyl)dimethylphosphine oxide
  • (5-Bromo-2-nitrophenyl)dimethylphosphine oxide
  • (5-Methyl-2-nitrophenyl)dimethylphosphine oxide

Uniqueness

(5-Fluoro-2-nitrophenyl)dimethylphosphine oxide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

2-dimethylphosphoryl-4-fluoro-1-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FNO3P/c1-14(2,13)8-5-6(9)3-4-7(8)10(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJKISMQCPSEFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FNO3P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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